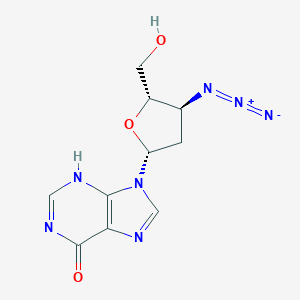
3'-AzddI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine, 3’-azido-2’,3’-dideoxy- is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its potential applications in antiviral therapies, particularly against human immunodeficiency virus (HIV). This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions, which are crucial for DNA chain elongation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .
Industrial Production Methods
Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted nucleosides.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Oxidized products are less common and depend on the specific conditions used.
Aplicaciones Científicas De Investigación
Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.
Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in HIV treatment.
2’,3’-Dideoxyinosine (ddI): Similar structure but lacks the azido group.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog with similar antiviral properties.
Uniqueness
Inosine, 3’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its azido group and lack of hydroxyl groups make it a potent inhibitor of viral DNA synthesis, setting it apart from other nucleoside analogs .
Propiedades
Número CAS |
116597-13-8 |
|---|---|
Fórmula molecular |
C10H11N7O3 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
SEUFIMAGNSSKRT-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Sinónimos |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















